N-(4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-ylidene)hypochlorous amide
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Overview
Description
N-(4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is a complex organic compound characterized by the presence of multiple halogen atoms. This compound is notable for its unique structure, which includes a chlorinated and fluorinated cyclohexadiene ring. The presence of these halogens imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-ylidene)hypochlorous amide typically involves the halogenation of a cyclohexadiene precursor. The process begins with the chlorination of cyclohexadiene, followed by the introduction of fluorine atoms through a series of fluorination reactions. The final step involves the formation of the hypochlorous amide group, which is achieved through a reaction with hypochlorous acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of specialized reactors to ensure precise control over reaction conditions. The use of catalysts and specific solvents can enhance the efficiency of the halogenation and amide formation processes. The scalability of these methods allows for the production of the compound in larger quantities, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-ylidene)hypochlorous amide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the halogens.
Scientific Research Applications
N-(4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-ylidene)hypochlorous amide has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds.
Biology: Its unique structure makes it a useful tool in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s properties make it valuable in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-ylidene)hypochlorous amide exerts its effects involves interactions with various molecular targets. The halogen atoms in the compound can form strong bonds with specific sites on enzymes and proteins, leading to modifications in their activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
- N-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-methylbenzenesulfonamide
- 4-Methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-ylidene)hypochlorous amide stands out due to its unique combination of chlorination and fluorination on the cyclohexadiene ring. This structural feature imparts distinct chemical properties, making it particularly useful in specific research applications where other compounds may not be as effective.
Properties
CAS No. |
58749-39-6 |
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Molecular Formula |
C6Cl2F5N |
Molecular Weight |
251.97 g/mol |
IUPAC Name |
N,4-dichloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-imine |
InChI |
InChI=1S/C6Cl2F5N/c7-6(13)4(11)1(9)3(14-8)2(10)5(6)12 |
InChI Key |
SMKQTUFRZJXBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C(C1=NCl)F)F)(F)Cl)F)F |
Origin of Product |
United States |
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